![molecular formula C17H12ClN3Na2O7S2 B13774489 2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt CAS No. 68631-11-8](/img/structure/B13774489.png)
2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt
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Overview
Description
2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt is a complex organic compound primarily used in the synthesis of dyes and pigments. This compound is known for its vibrant color properties and is often utilized in various industrial applications, including textile dyeing and printing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-chloro-4-methyl-2-sulfophenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonic acid groups.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically isolated through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are used for sulfonation and other substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered color properties.
Substitution: Functionalized compounds with enhanced solubility and stability.
Scientific Research Applications
Dye Production
The primary application of this compound is in the textile industry as a dye. It is used to produce vibrant colors on fabrics due to its strong chromophore structure. The presence of sulfonic acid groups improves its solubility in water, making it suitable for dyeing processes.
Application Area | Description |
---|---|
Textile Industry | Used as a dye for various fabrics due to its bright color and solubility. |
Paper Industry | Employed in paper coloring processes to achieve desired aesthetic properties. |
Biological Research
Studies have shown that derivatives of 2-Naphthalenesulfonic acid can interact with biological systems, binding to proteins and nucleic acids. This interaction is crucial for understanding cellular processes and developing therapeutic agents.
Case Study: Binding Affinity Studies
Research indicates that compounds similar to 2-Naphthalenesulfonic acid exhibit significant binding affinity towards specific proteins involved in cellular signaling pathways. Understanding these interactions can lead to the development of new drugs targeting diseases influenced by these pathways.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for detecting various analytes due to its ability to form stable complexes with metal ions. This property is particularly useful in environmental monitoring and quality control processes.
Analytical Application | Description |
---|---|
Metal Ion Detection | Forms complexes with metal ions, facilitating their detection in samples. |
Environmental Monitoring | Used in assays for assessing pollution levels in water sources. |
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Azo-Hydrazone Tautomerism: The azo group can exist in equilibrium with its hydrazone form, influencing the compound’s color properties.
Interaction with Proteins: The compound can bind to proteins, altering their structure and function, which is useful in staining and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid, 6-[(2-hydroxy-5-methylphenyl)azo]-, monosodium salt
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. Its combination of amino, hydroxyl, and sulfonic acid groups allows for versatile chemical modifications and applications.
Biological Activity
2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt, commonly referred to as a dye intermediate, exhibits significant biological activity due to its complex structure and functional groups. This compound is primarily used in dye manufacturing but has also been studied for its interactions with biological systems, including potential therapeutic applications.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H18ClN3NaO5S |
Molecular Weight | 526.34 g/mol |
CAS Number | 68631-11-8 |
LogP | 6.13 |
Solubility | Water-soluble due to sulfonic acid groups |
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Protein Binding : Studies indicate that the compound can bind to proteins, potentially influencing enzymatic activities and cellular signaling pathways.
- Nucleic Acid Interaction : The azo group in the structure allows for intercalation between DNA bases, which may affect replication and transcription processes.
Toxicity Assessments
Research has shown that the compound exhibits low toxicity levels. For instance:
- Acute Toxicity : LD50 values exceed 5000 mg/kg in rat models, indicating low acute toxicity .
- Irritation Potential : The compound is classified as a slight to moderate irritant for skin and eyes .
Genotoxicity
Genotoxic studies revealed a weak clastogenic response in vitro, suggesting that while it interacts with genetic material, it does not pose significant mutagenic risks under typical exposure conditions .
Case Studies
- Study on Protein Interactions : A study demonstrated that 2-Naphthalenesulfonic acid derivatives can modulate protein functions by altering their conformational states. This was observed through fluorescence spectroscopy techniques.
- Antimicrobial Activity : In vitro tests indicated that the compound exhibits antimicrobial properties against several bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL .
Applications in Industry
The primary application of this compound lies in dye manufacturing; however, its biological interactions open avenues for:
- Pharmaceutical Development : Potential use as a therapeutic agent due to its ability to interact with biological macromolecules.
- Environmental Monitoring : Used as a tracer dye in ecological studies due to its solubility and stability.
Properties
CAS No. |
68631-11-8 |
---|---|
Molecular Formula |
C17H12ClN3Na2O7S2 |
Molecular Weight |
515.9 g/mol |
IUPAC Name |
disodium;7-amino-8-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H14ClN3O7S2.2Na/c1-8-4-16(30(26,27)28)14(7-12(8)18)20-21-17-11-5-9(29(23,24)25)6-15(22)10(11)2-3-13(17)19;;/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
QOHDMCNGVVUPJW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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